5-Bromo-2-iodobenzoyl chloride
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Overview
Description
5-Bromo-2-iodobenzoyl chloride is a unique organic compound with the molecular formula C7H3BrClIO and a molecular weight of 345.363 g/mol . This compound is characterized by the presence of bromine, iodine, and chlorine atoms attached to a benzoyl chloride moiety, making it a valuable reagent in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodobenzoyl chloride typically involves the halogenation of benzoyl chloride derivatives. One common method includes the bromination of 2-iodobenzoyl chloride using bromine in the presence of a catalyst and an organic solvent . The reaction conditions are generally mild, and the process yields a high-purity product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-iodobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines and alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile, products such as amides or esters are formed.
Coupling Products: Biaryl compounds are commonly produced in coupling reactions.
Scientific Research Applications
5-Bromo-2-iodobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodobenzoyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The presence of electron-withdrawing groups (bromine and iodine) on the benzoyl chloride moiety enhances its electrophilicity, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds.
Comparison with Similar Compounds
2-Iodobenzoyl chloride: Similar in structure but lacks the bromine atom.
5-Bromo-2-chlorobenzoyl chloride: Similar but contains chlorine instead of iodine.
Uniqueness: 5-Bromo-2-iodobenzoyl chloride is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. This dual halogenation makes it a versatile reagent in organic synthesis, offering unique pathways for the formation of complex molecules .
Properties
IUPAC Name |
5-bromo-2-iodobenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEYMICEYDVOLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293738-03-1 |
Source
|
Record name | 5-BROMO-2-IODOBENZOYL CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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